2-Cyclobutylethan-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-cyclobutylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c7-5-4-6-2-1-3-6;/h6H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLKIPOSLZMEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-97-0 | |
| Record name | (2-Cyclobutylethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Cyclobutylethan 1 Amine Hydrochloride
Established Synthetic Pathways to 2-Cyclobutylethan-1-amine Hydrochloride
The established synthetic routes to this compound typically commence from readily available cyclobutane (B1203170) precursors and involve key steps such as carbon chain extension and the introduction of the amine functionality, followed by salt formation.
Preparation from Cyclobutanecarboxylic Acid Derivatives
A common and logical starting point for the synthesis of 2-Cyclobutylethan-1-amine is cyclobutanecarboxylic acid. wikipedia.org This precursor can be prepared through methods such as the decarboxylation of 1,1-cyclobutanedicarboxylic acid. chemicalbook.com To extend the carbon chain by two atoms and introduce a nitrogen functionality, a multi-step sequence is typically employed.
One plausible pathway involves the conversion of cyclobutanecarboxylic acid to its corresponding acid chloride, which can then be reacted with a suitable nitrogen source to form an amide. A more direct approach to extend the carbon chain and introduce a nitrogen precursor is through the Arndt-Eistert homologation, followed by further transformations. However, a more common and industrially scalable approach involves the conversion of the carboxylic acid to a nitrile with a two-carbon extension.
This can be achieved by first reducing the carboxylic acid to cyclobutanemethanol. This alcohol can then be converted to cyclobutylmethyl bromide, which upon reaction with sodium cyanide, yields cyclobutylacetonitrile (B1593217). This nitrile is a key intermediate in the synthesis of the target amine.
Table 1: Key Intermediates from Cyclobutanecarboxylic Acid
| Starting Material | Intermediate 1 | Intermediate 2 | Intermediate 3 |
| Cyclobutanecarboxylic Acid | Cyclobutanemethanol | Cyclobutylmethyl bromide | Cyclobutylacetonitrile |
Reduction Strategies for Amine Formation
The reduction of the nitrile group in cyclobutylacetonitrile is a critical step in forming the primary amine, 2-cyclobutylethanamine. Several reduction strategies are available, each with its own advantages in terms of yield, selectivity, and industrial applicability.
Catalytic Hydrogenation: This is often the most economical and environmentally friendly method for the large-scale production of primary amines from nitriles. wikipedia.org The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.orgstudymind.co.uk To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia (B1221849). commonorganicchemistry.com High pressures and temperatures are typically required for this transformation. studymind.co.uk
Chemical Reduction: For laboratory-scale synthesis or when catalytic hydrogenation is not feasible, chemical reducing agents are employed.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines in high yields. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.
Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for the reduction of nitriles to amines. commonorganicchemistry.com
Following the formation of the free base, 2-cyclobutylethanamine, the hydrochloride salt is prepared by treating the amine with hydrochloric acid.
Table 2: Comparison of Reduction Methods for Nitriles
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Raney Ni | High pressure, elevated temperature, often with NH₃ | Economical for large scale, high yield | Requires specialized high-pressure equipment |
| H₂/Pd/C | High pressure, elevated temperature | Good catalyst activity | Can sometimes lead to side reactions |
| LiAlH₄ | Anhydrous ether or THF | High yields, effective for various nitriles | Expensive, requires careful handling due to reactivity with water |
| BH₃-THF/BH₃-SMe₂ | THF, often with heating | Milder than LiAlH₄ | Can be less reactive for some substrates |
Industrial-Scale Synthesis Considerations
For the industrial production of this compound, several factors are of paramount importance, including cost-effectiveness, safety, and environmental impact. Catalytic hydrogenation of cyclobutylacetonitrile is generally the preferred method for large-scale synthesis due to its atom economy and the relatively low cost of hydrogen gas and catalysts compared to stoichiometric metal hydride reagents. wikipedia.org
The use of continuous flow reactors is becoming increasingly prevalent in the chemical industry for processes like hydrogenation. whiterose.ac.uk These systems offer enhanced safety, better heat and mass transfer, and can lead to higher productivity compared to batch reactors. The choice of solvent, catalyst, temperature, and pressure are all critical parameters that need to be optimized to maximize yield and purity while ensuring a safe and efficient process. wikipedia.org The presence of ammonia during the hydrogenation is a key consideration to minimize the formation of secondary and tertiary amine impurities. google.com
Enantioselective and Chiral Synthesis of this compound and its Analogues
The development of enantioselective methods for the synthesis of chiral amines and their analogues is a significant area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry.
Asymmetric Catalysis in Chiral Amine Synthesis
Asymmetric catalysis offers a powerful tool for the synthesis of chiral amines with high enantiomeric excess. Transition metal-catalyzed asymmetric hydrogenation is a prominent strategy. nih.gov This approach typically involves the hydrogenation of a prochiral precursor, such as an imine or an enamine, in the presence of a chiral metal catalyst. While direct asymmetric hydrogenation to form a chiral center at the β-position relative to the cyclobutane ring of the target molecule would be challenging, analogous methodologies for other chiral amines are well-established. For instance, the asymmetric reductive amination of ketones is a widely used industrial process. acs.org
Recent advancements have focused on the development of highly efficient and selective chiral catalysts, often based on ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) ligands. nih.gov These catalysts can achieve high turnover numbers and excellent enantioselectivities, making them suitable for the large-scale production of chiral amines. researchgate.net
Stereoselective Reactions for Cyclobutane-Amine Scaffolds
The construction of the chiral cyclobutane ring itself with a pendant amine or a precursor to the aminoethyl group is another key strategy. Several stereoselective reactions have been developed for the synthesis of functionalized cyclobutanes.
One powerful method is the [2+2] cycloaddition reaction . Photochemical [2+2] cycloadditions, for example, can be used to construct the cyclobutane ring, and the stereochemistry can be controlled through the use of chiral auxiliaries or chiral catalysts. The development of visible-light-induced asymmetric [2+2] cycloadditions has provided a milder and more versatile approach to chiral cyclobutane derivatives.
Another innovative approach involves the stereoselective contraction of pyrrolidines . This method allows for the synthesis of highly substituted and stereochemically complex cyclobutanes from readily available chiral pyrrolidine (B122466) precursors.
Furthermore, rhodium-catalyzed bicyclobutanation followed by a homoconjugate addition has emerged as a powerful tool for the enantioselective synthesis of densely functionalized cyclobutanes. These methods provide access to a wide range of chiral cyclobutane-containing building blocks that can be further elaborated to synthesize chiral analogues of 2-Cyclobutylethan-1-amine.
Application of Chiral Auxiliaries in Precursor Synthesis
In modern stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the control of stereochemical outcomes in subsequent reactions. sigmaaldrich.com The auxiliary, being enantiomerically pure, creates a chiral environment that biases the reaction to favor one diastereomer over another. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
While 2-cyclobutylethan-1-amine is an achiral molecule, chiral auxiliaries are indispensable for synthesizing chiral analogues or precursors where specific stereoisomers are required for biological activity or as building blocks in more complex molecules. For a hypothetical chiral analogue such as (R)- or (S)-2-cyclobutylpropan-1-amine, a chiral auxiliary could be employed to control the stereocenter alpha to the nitrogen atom.
A common approach involves the asymmetric alkylation of a precursor. For instance, a carboxylic acid derivative can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov The steric hindrance provided by the auxiliary directs the approach of an electrophile from the less hindered face of the resulting enolate, leading to the formation of a new stereocenter with high diastereoselectivity. blogspot.comresearchgate.net Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid, which can then be converted to the target amine via reactions like the Curtius or Hofmann rearrangement.
Popular chiral auxiliaries used in asymmetric synthesis include:
Oxazolidinones (Evans Auxiliaries): Widely used for stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net
Pseudoephedrine and Pseudoephenamine: Effective for the asymmetric alkylation of amides to produce enantiomerically enriched carboxylic acids, alcohols, and ketones. nih.gov
Camphorsultam (Oppolzer's Sultam): A versatile auxiliary known for its high stereoselectivity in various transformations. wikipedia.org
tert-Butanesulfinamide: Used for the asymmetric synthesis of chiral amines from aldehydes and ketones. wikipedia.org
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, predictable stereochemical outcome, well-established protocols. wikipedia.orgresearchgate.net |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Forms highly crystalline derivatives aiding purification, efficient synthesis of chiral carboxylic acids. nih.gov |
| Camphorsultam | Diels-Alder reactions, conjugate additions | Excellent stereocontrol due to its rigid bicyclic structure. wikipedia.org |
| (R/S)-tert-Butanesulfinamide | Asymmetric synthesis of primary amines | Reacts with carbonyls to form sulfinimes, which can be stereoselectively reduced or alkylated. wikipedia.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly integrated into pharmaceutical synthesis to design processes that are safer, more efficient, and environmentally benign. gctlc.orgbenthamscience.com For the synthesis of this compound, these principles can be applied to reduce waste, minimize energy consumption, and utilize more sustainable materials. A key strategy is the adoption of catalytic methods over stoichiometric ones, which improves reaction efficiency and atom economy. wikipedia.org
Atom Economy Maximization in Reaction Design
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org Reactions with high atom economy are inherently less wasteful.
For the synthesis of primary amines like 2-cyclobutylethan-1-amine, reductive amination of the corresponding aldehyde (cyclobutylacetaldehyde) or ketone stands out as a highly atom-economical route. wikipedia.orgorganic-chemistry.org In this one-pot process, the carbonyl compound reacts with ammonia to form an imine intermediate, which is then reduced in situ to the amine. wikipedia.org When using catalytic hydrogenation (H₂) as the reducing method, the only byproduct is water, leading to a theoretical atom economy approaching 100%. springernature.com
Another highly atom-economical method is the "hydrogen borrowing" or "aminating from alcohols" strategy, where 2-cyclobutylethanol (B1632531) is reacted directly with ammonia over a suitable catalyst. rsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination, with the hydrogen being returned in the final reduction step. Again, the only byproduct is water.
These methods contrast sharply with classical routes such as the Gabriel synthesis, which, despite its reliability, suffers from very poor atom economy due to the generation of a stoichiometric amount of phthalic acid derivatives as waste. rsc.org
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Reductive Amination (Catalytic Hydrogenation) | R-CHO, NH₃, H₂ | R-CH₂NH₂ | H₂O | High (~80-90% for this amine) |
| Hydrogen Borrowing Amination | R-CH₂OH, NH₃ | R-CH₂NH₂ | 2 H₂O | High (~70-80% for this amine) |
| Gabriel Synthesis | Phthalimide, R-CH₂-Br, Hydrazine | R-CH₂NH₂ | Phthalhydrazide, HBr | Low (<50%) |
Utilization of Sustainable Reaction Media and Solvents
The pharmaceutical industry is a major consumer of organic solvents, which contribute significantly to process waste and environmental impact. mdpi.com Green chemistry encourages the replacement of hazardous solvents with more sustainable alternatives or, ideally, conducting reactions under solvent-free conditions. nih.gov
For amine synthesis, several green solvent strategies can be employed:
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Micellar catalysis, using surfactants to create hydrophobic pockets in water, can facilitate reductive amination of water-insoluble substrates. organic-chemistry.org
Bio-derived Solvents: Solvents derived from renewable biomass, such as Cyrene™, offer a greener alternative to traditional dipolar aprotic solvents like DMF or NMP. rsc.orghud.ac.uk These solvents are biodegradable and have a more favorable safety profile.
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials have negligible vapor pressure, reducing air pollution and exposure risks. They can act as both the solvent and catalyst in certain transformations, simplifying processes and reducing waste. researchgate.net
Solvent-Free (Neat) Conditions: Conducting reactions without a solvent is the ideal green approach. Solventless reactions, often facilitated by ultrasound or microwave energy, can lead to shorter reaction times, cleaner profiles, and simplified workups. rsc.orgrsc.org
Energy-Efficient Synthetic Procedures, Including Microwave and Ultrasound Irradiation
Reducing energy consumption is a key goal of sustainable synthesis. Microwave (MW) and ultrasound (sonication) technologies offer energy-efficient alternatives to conventional conductive heating. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture through dielectric heating. This can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity. harvard.edumdpi.com Microwave-assisted reductive amination has been shown to be highly effective, often under milder conditions than conventional methods. mdpi.comthieme-connect.deresearchgate.net The technology is particularly useful for accelerating slow reactions and enabling combinatorial synthesis. harvard.edu
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates, particularly in heterogeneous systems. derpharmachemica.com Sonication has been successfully applied to the one-pot synthesis of primary amines, leading to very short reaction times and excellent yields under mild conditions. derpharmachemica.comresearchgate.net
| Reaction Type | Method | Reaction Time | Yield | Reference Example |
|---|---|---|---|---|
| Reductive Amination | Conventional Heating | 13 hours | - | Synthesis of Ractopamine. mdpi.com |
| Microwave (MW) | 3 hours | High Conversion | Synthesis of Ractopamine. mdpi.com | |
| One-pot Primary Amine Synthesis | Conventional Stirring | Hours | Poor to Moderate | General reductive amination. derpharmachemica.com |
| Ultrasound (US) | ~10 minutes | Good to Excellent | Reductive amination of ketones with ethanolic ammonia. derpharmachemica.com |
Waste Prevention and Byproduct Minimization
Waste prevention is a foundational principle of green chemistry, prioritizing the elimination of waste at its source over treatment or cleanup. core.ac.uk This is achieved through a combination of strategies that often have synergistic benefits.
Catalysis: The use of recyclable heterogeneous catalysts (e.g., Ni, Pt, Rh on a solid support) in reductive amination allows for easy separation from the product and reuse, minimizing metal waste and purification costs. mdpi.commdpi.comacs.org This is superior to using stoichiometric hydride reagents (e.g., sodium borohydride, sodium cyanoborohydride), which generate significant inorganic salt waste. derpharmachemica.com
One-Pot/Telescoped Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates (a one-pot process) reduces the use of solvents for workup and purification, minimizes material losses, and saves time and energy. frontiersin.org The direct reductive amination of a carbonyl with an amine source and a reducing agent is a prime example of this efficient approach. thieme-connect.de
Process Optimization: Streamlining manufacturing processes and optimizing reaction conditions can significantly reduce the amount of raw materials required and the waste generated. numberanalytics.com This includes careful selection of reagents to avoid the need for protecting groups and minimizing the use of excess reagents.
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and economical but also environmentally responsible.
Chemical Reactivity and Transformation Pathways of 2 Cyclobutylethan 1 Amine Hydrochloride
Fundamental Reaction Types of the Amine Moiety
The primary amine group is a key functional center, characterized by the lone pair of electrons on the nitrogen atom. This feature defines its basicity and nucleophilicity, though these are tempered by its protonation in the hydrochloride salt form.
All amines possess a lone pair of electrons on the highly electronegative nitrogen atom, which allows them to act as nucleophiles. chemguide.co.uklibretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The free base form of 2-cyclobutylethan-1-amine is therefore capable of attacking positively charged or electron-deficient centers.
This nucleophilic character allows for a wide range of derivatization reactions, primarily through electrophilic substitution at the nitrogen atom. msu.edu Common reactions include:
Alkylation: Primary amines react with alkyl halides in a nucleophilic substitution reaction to form secondary amines. msu.eduyoutube.com The reaction proceeds, and the initially formed secondary amine can compete with the starting primary amine for the alkyl halide, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukmsu.edu
Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. chemguide.co.uk For instance, reacting 2-cyclobutylethan-1-amine with an acyl chloride like ethanoyl chloride would produce an N-substituted amide. These reactions are typically vigorous. chemguide.co.uk
Reaction with Carbonyls: Primary amines can react with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon. youtube.com
The nucleophilicity of amines generally increases with basicity, with primary and secondary amines being more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, steric hindrance around the nitrogen atom can decrease its nucleophilic strength. masterorganicchemistry.com
| Reactant Type | Product Class | General Reaction Description |
|---|---|---|
| Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. msu.edu |
| Acyl Chloride / Acid Anhydride | N-substituted Amide | Nucleophilic acyl substitution, forming a stable amide bond. chemguide.co.uk |
| Aldehyde / Ketone | Imine (Schiff Base) | Condensation reaction involving nucleophilic attack on the carbonyl carbon, followed by dehydration. youtube.com |
Primary aliphatic amines are susceptible to oxidation through several pathways, which can be influenced by the choice of oxidizing agent and reaction conditions. slideserve.com The primary routes for oxidation include:
Oxidative Deamination: This process is a common metabolic pathway for endogenous primary amines and can also be achieved chemically. slideserve.com It typically proceeds through an intermediate that leads to the removal of the amino group.
N-Oxidation: Direct oxidation of the nitrogen atom can occur. For primary aliphatic amines, N-oxidation can lead to hydroxylamines, which may be further oxidized to nitroso compounds or oximes. slideserve.com
Conversion to Nitriles or Imines: Catalytic oxidation of primary amines can yield nitriles or imines. researchgate.net The specific product often depends on the catalyst system, such as those based on ruthenium or other transition metals, and the terminal oxidant used. researchgate.netresearchgate.net For example, aerobic oxidation using specific catalysts can convert primary amines to their corresponding oximes efficiently. acs.org
Reactivity of the Cyclobutane (B1203170) Ring System
Cycloalkanes experience instability due to ring strain, which is a combination of angle strain and torsional strain. wikipedia.org In cyclobutane, the C-C-C bond angles are compressed to approximately 90°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons. libretexts.orgchemistrysteps.com This deviation causes angle strain. Additionally, if the ring were perfectly planar, the hydrogen atoms on adjacent carbons would be fully eclipsed, creating substantial torsional strain. masterorganicchemistry.com To alleviate some of this torsional strain, cyclobutane adopts a slightly puckered or bent conformation. chemistrysteps.commasterorganicchemistry.com
Despite this puckering, cyclobutane retains a high degree of ring strain (approximately 26 kcal/mol), making it significantly less stable and more reactive than unstrained alkanes or larger rings like cyclohexane (B81311). wikipedia.orgmasterorganicchemistry.com This inherent strain weakens the C-C bonds within the ring, making them more susceptible to cleavage. masterorganicchemistry.com Consequently, reactions that lead to the opening of the cyclobutane ring are often energetically favorable as they release this stored strain energy. masterorganicchemistry.compharmaguideline.com
| Cycloalkane | Internal C-C-C Angle (Planar) | Ideal sp³ Angle | Approximate Ring Strain (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 60° | 109.5° | 27.6 masterorganicchemistry.com |
| Cyclobutane | 90° | 109.5° | 26.3 wikipedia.orgmasterorganicchemistry.com |
| Cyclopentane | 108° | 109.5° | 7.4 wikipedia.org |
| Cyclohexane | 120° | 109.5° | ~0 (in chair conformation) libretexts.org |
The high strain energy of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions under various conditions, including thermal, photochemical, acidic, or basic environments. researchgate.net
A classic example is the thermal decomposition (thermolysis) of cyclobutane, which yields two molecules of ethylene. thieme-connect.de This reaction is believed to proceed through a stepwise mechanism involving a diradical intermediate, rather than a concerted pathway. thieme-connect.de For substituted cyclobutanes, the presence of functional groups can direct or facilitate ring cleavage and subsequent skeletal rearrangements, leading to the formation of more complex acyclic or larger ring structures. researchgate.net For instance, hydrogenation of cyclobutane in the presence of a catalyst like nickel or platinum can lead to ring opening to form butane, a reaction that is more difficult for less strained rings like cyclohexane. pharmaguideline.com
Protonation State and its Impact on Reactivity (Hydrochloride Form)
The designation "hydrochloride" signifies that 2-cyclobutylethan-1-amine is present as an ammonium salt, formed by the acid-base reaction between the amine and hydrochloric acid. quora.comspectroscopyonline.com In this state, the lone pair of electrons on the nitrogen atom has accepted a proton (H⁺) from HCl, forming a positively charged ammonium cation (R-NH₃⁺) with a chloride (Cl⁻) counter-ion. spectroscopyonline.com
This protonation has a profound impact on the molecule's reactivity:
Suppression of Nucleophilicity: By engaging the nitrogen's lone pair in a bond with a proton, the amine's ability to act as a nucleophile is effectively eliminated. nih.gov The protonated amine cannot attack electrophiles. nih.gov Therefore, for the amine to participate in nucleophilic reactions (such as alkylation or acylation), it must first be deprotonated by treatment with a base to regenerate the free amine (R-NH₂).
Altered Physical Properties: The ionic nature of the hydrochloride salt makes the compound significantly more polar and typically enhances its solubility in water and other polar solvents compared to its free base form. spectroscopyonline.com This is a common strategy used in pharmaceuticals to improve the bioavailability of amine-containing drugs. spectroscopyonline.com
Stability: The salt form is generally more stable and less volatile than the corresponding free amine.
Advanced Characterization and Spectroscopic Analysis of 2 Cyclobutylethan 1 Amine Hydrochloride
Advanced Spectroscopic Techniques for Structural Elucidation
The precise structural characterization of 2-Cyclobutylethan-1-amine hydrochloride relies on a suite of advanced spectroscopic methods. These techniques provide detailed insights into the molecule's three-dimensional structure, functional group composition, and exact molecular mass.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed structural analysis of this compound in solution. auremn.org.br Both ¹H and ¹³C NMR spectra offer critical data regarding the molecule's connectivity and spatial arrangement.
In ¹H NMR, the protons on the cyclobutane (B1203170) ring, the ethyl chain, and the ammonium (B1175870) group exhibit distinct chemical shifts. The cyclobutane ring itself is not planar and undergoes rapid puckering at room temperature, which can lead to complex or averaged signals for its protons. docbrown.info The protons on the ethyl chain adjacent to the cyclobutane ring and the ammonium group will show characteristic multiplets due to spin-spin coupling. The labile protons of the -NH₃⁺ group may appear as a broad singlet, and their chemical shift can be concentration-dependent. libretexts.org Deuterium exchange with D₂O can be used to confirm the assignment of the ammonium protons, as this exchange causes the signal to disappear from the spectrum. libretexts.org
¹³C NMR provides information on the carbon skeleton. Distinct signals are expected for the carbons of the cyclobutane ring and the two carbons of the ethyl side chain. The carbon atom bonded to the nitrogen atom is deshielded and appears at a characteristic downfield shift. libretexts.org
Conformational analysis is further aided by analyzing the coupling constants (J-values) between adjacent protons, which can provide information on dihedral angles and the preferred conformations of the molecule. auremn.org.brresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| -CH₂-NH₃⁺ | ~3.0 | ~40 | Deshielded by the adjacent ammonium group. |
| Cyclobutane-CH₂- | ~1.6 | ~35 | |
| Cyclobutane CH | ~2.1 | ~30 | Methine proton on the cyclobutane ring. |
| Cyclobutane CH₂ | ~1.8 - 2.0 | ~18 | Methylene protons on the cyclobutane ring. |
| -NH₃⁺ | Variable (e.g., 7.5-8.5) | N/A | Broad signal, position is solvent and concentration dependent. |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the functional groups within this compound. The hydrochloride salt form significantly influences the vibrational spectrum, particularly for the amine group.
The primary amine is protonated to form an ammonium (-NH₃⁺) group. This results in characteristic N-H stretching vibrations, which appear as a broad, strong band in the region of 3200-2800 cm⁻¹. cdnsciencepub.com This broadness is due to extensive hydrogen bonding in the solid state. N-H bending vibrations (asymmetric and symmetric) are also prominent, typically found around 1600-1500 cm⁻¹. libretexts.orgspectroscopyonline.com
The aliphatic C-H stretching vibrations from the cyclobutane and ethyl moieties are observed in the 3000-2850 cm⁻¹ range. youtube.com C-H bending vibrations for these groups appear in the 1470-1350 cm⁻¹ region. The C-N stretching vibration of aliphatic amines is typically found in the 1250-1000 cm⁻¹ range. libretexts.org Vibrational modes specific to the cyclobutane ring, such as ring puckering, can also be observed, often at lower frequencies.
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| R-NH₃⁺ | N-H Stretch | 3200 - 2800 | Strong, Broad |
| R-NH₃⁺ | N-H Bend (Asymmetric) | 1610 - 1550 | Medium |
| R-NH₃⁺ | N-H Bend (Symmetric) | 1550 - 1500 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Strong |
| Aliphatic CH₂ | C-H Bend (Scissoring) | ~1465 | Medium |
| C-N | C-N Stretch | 1250 - 1020 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and studying the fragmentation pathways of this compound. mdpi.com HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. nih.gov
For this compound (C₆H₁₄ClN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ (C₆H₁₄N⁺) can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the identity of the compound.
Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), reveal the structure of the molecule. For this compound, common fragmentation pathways initiated by techniques like electrospray ionization (ESI) would involve the loss of neutral molecules or radical cleavages. A primary fragmentation route for aliphatic amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to the formation of specific fragment ions.
Table 3: Predicted HRMS Fragments for 2-Cyclobutylethan-1-amine
| Fragment Ion Formula | Proposed Structure | Theoretical m/z | Fragmentation Pathway |
| [C₆H₁₄N]⁺ | Protonated Molecule | 100.1126 | [M+H]⁺ |
| [C₂H₆N]⁺ | CH₂=NH₂⁺ | 44.0495 | α-cleavage, loss of C₄H₈ |
| [C₅H₁₀N]⁺ | 88.0808 | Cleavage of the ethyl-cyclobutane bond | |
| [C₄H₇]⁺ | Cyclobutyl cation | 55.0542 | Loss of ethylamine (B1201723) |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers if a chiral center is present.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
While 2-Cyclobutylethan-1-amine itself is an achiral molecule, substituted derivatives can be chiral, making enantiomeric separation a critical step in their analysis. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry, offering advantages in speed and reduced environmental impact compared to traditional normal-phase HPLC. chromatographyonline.comselvita.comresearchgate.net
SFC utilizes supercritical carbon dioxide as the main mobile phase, often mixed with a polar organic modifier like methanol (B129727) or ethanol. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being widely used and effective for a broad range of compounds, including amines. fagg.be To improve peak shape and enantioselectivity for basic compounds like amines, acidic or basic additives are often included in the mobile phase. fagg.be
Table 4: Typical SFC Parameters for Chiral Amine Separation
| Parameter | Typical Condition |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol, Ethanol) |
| Additives | Basic (e.g., Isopropylamine) or Acidic (e.g., Trifluoroacetic acid) |
| Flow Rate | 2 - 5 mL/min |
| Backpressure | 100 - 200 bar |
| Temperature | 30 - 45 °C |
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is the benchmark method for determining the purity of pharmaceutical compounds, including this compound. helsinki.fi Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.net
In a typical RP-HPLC method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. For an amine hydrochloride, the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and consistent retention for the basic amine, the pH of the mobile phase is controlled using a buffer or an acidic modifier like formic acid or trifluoroacetic acid. chromforum.org This keeps the amine in its protonated, more water-soluble form.
Detection can be challenging as the molecule lacks a strong UV chromophore. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are often employed for quantification. nih.gov The method is validated for parameters like linearity, accuracy, precision, and limits of detection and quantification to ensure reliable purity assessment. nih.govnih.gov
Table 5: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Typical Condition |
| Stationary Phase | C18 silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water containing an acidic modifier (e.g., 0.1% Formic Acid) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | ELSD, CAD, or Mass Spectrometry (MS) |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific databases and chemical literature reveals no specific studies focused on the X-ray crystallographic analysis of this compound. Therefore, no experimental data on its crystal structure, unit cell parameters, or other crystallographic details are currently available.
The determination of the solid-state structure of this compound through single-crystal X-ray diffraction would require the following general steps:
Synthesis and Purification: High-purity crystalline material of this compound would need to be synthesized.
Crystal Growth: Single crystals of suitable size and quality for X-ray diffraction would need to be grown. This is often a trial-and-error process involving various solvents and crystallization conditions.
Data Collection: A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to obtain accurate atomic positions and other structural parameters.
Without such an experimental study, any discussion of the solid-state structure of this compound remains speculative.
Computational and Theoretical Studies on 2 Cyclobutylethan 1 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. nih.gov For 2-Cyclobutylethan-1-amine hydrochloride, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311g(d,p), would be employed to find the global minimum energy conformation. nih.gov
The process involves starting with an initial guess of the molecular structure and iteratively solving the electronic Schrödinger equation to calculate the forces on each atom, adjusting their positions until the forces are minimized and a stable energy state is reached. researchgate.net The calculations would account for the puckered nature of the cyclobutane (B1203170) ring and the rotational freedom of the ethylamine (B1201723) side chain. dalalinstitute.com The protonation of the amine group in the hydrochloride salt form is a critical factor, as it significantly influences the charge distribution and intermolecular interactions. nih.gov
Illustrative Data Table: Optimized Geometric Parameters (Predicted) This table presents hypothetical, yet realistic, bond lengths and angles for the optimized geometry of this compound, as would be predicted by DFT calculations.
| Parameter | Value |
|---|---|
| C-C (ring) bond length | ~1.55 Å |
| C-C (side chain) bond length | ~1.53 Å |
| C-N bond length | ~1.50 Å |
| N-H bond length | ~1.04 Å |
| C-C-C (ring) bond angle | ~88° - 90° |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For an alkylamine hydrochloride, the HOMO is typically localized around the more electronegative atoms and sigma bonds, while the LUMO is associated with antibonding orbitals.
The energy of these frontier orbitals can be used to calculate key electronic properties, as shown in the illustrative table below. These calculations would help in understanding the molecule's susceptibility to nucleophilic or electrophilic attack.
Illustrative Data Table: Frontier Molecular Orbital Properties (Predicted) This table shows representative values for electronic properties of this compound derived from HOMO and LUMO energies.
| Property | Definition | Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 2.0 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 9.5 eV |
| Ionization Potential (I) | -EHOMO | ~ 7.5 eV |
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structural validation. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov For this compound, characteristic vibrational modes would include N-H stretching of the ammonium (B1175870) group, C-H stretching of the cyclobutane and ethyl groups, and C-N stretching.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, providing a powerful tool for structural elucidation.
Molecular Modeling and Simulation
While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of molecules.
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comlibretexts.org The dihedral angle of this pucker is a key conformational parameter. lumenlearning.com For this compound, a conformational analysis would involve systematically rotating the bonds of the ethylamine side chain and evaluating the energy of each resulting conformer.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. ulisboa.pt An MD simulation of this compound, likely in a solvent like water to mimic physiological conditions, would involve numerically solving Newton's equations of motion for every atom in the system. ulisboa.ptnih.gov
These simulations can provide insights into:
Conformational Flexibility: How the cyclobutane ring puckers and the side chain rotates over time at a given temperature.
Solvation Structure: How solvent molecules (e.g., water) and counter-ions (Cl-) arrange around the protonated amine group and the hydrocarbon body.
Hydrogen Bonding: The dynamics of hydrogen bonds between the ammonium group and surrounding water molecules or chloride ions. figshare.comacs.org
MD simulations track the trajectory of each atom over time, allowing for the calculation of various properties like radial distribution functions (to understand solvation shells) and root-mean-square deviation (to assess conformational stability). nih.gov
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Applications of 2 Cyclobutylethan 1 Amine Hydrochloride in Organic Synthesis
Role as a Versatile Organic Building Block
Organic building blocks are foundational molecules from which larger, more complex chemical structures are assembled. enamine.net Amines, in particular, are a crucial class of organic compounds that serve as versatile building blocks due to their reactivity and prevalence in pharmaceuticals, agrochemicals, and dyes. amerigoscientific.com The presence of the strained four-membered cyclobutane (B1203170) ring adds unique structural and conformational properties, making derivatives of this scaffold highly sought after. nih.govlifechemicals.com
The primary amine group of 2-cyclobutylethan-1-amine serves as a reactive handle for constructing larger molecular frameworks. Primary amines are essential intermediates for a wide range of valuable chemicals and life science molecules. researchgate.net The amine can readily participate in reactions such as amide bond formation or reductive amination to link with other molecular fragments, building up complexity in a controlled manner. researchgate.net
As a functionalized cyclobutane itself, 2-cyclobutylethan-1-amine hydrochloride is an important intermediate for creating more elaborately substituted cyclobutane derivatives. The synthesis of polysubstituted four-membered carbocycles is an area of significant interest, as these structures are key motifs in many bioactive compounds. researchgate.netresearchgate.net Starting with this building block, the amine group can be transformed or used as a directing group to enable further reactions on the molecule.
The development of methods to produce complex and densely functionalized cyclobutane building blocks is a desirable goal to spur innovation in drug discovery. nih.govnih.gov Synthetic strategies that allow for the divergent synthesis of various functionalized cyclobutanes from a common precursor are particularly efficient. chemrxiv.orgethz.ch this compound serves as such a precursor, where the ethylamine (B1201723) side chain is pre-installed, allowing chemists to focus on modifications involving the amine or the ring itself to generate a library of novel compounds. researchgate.netresearchgate.net
Derivatization Strategies for Expanding Chemical Space
Expanding chemical space—the total ensemble of possible molecules—is a core objective in drug discovery and materials science. nih.govresearchgate.net Derivatization, the process of chemically modifying a core molecule, is the primary strategy to achieve this. By applying various chemical reactions to the reactive functional groups of this compound, a diverse library of related but structurally distinct molecules can be generated.
The primary amine is the most reactive site on the molecule and can be selectively functionalized through numerous well-established chemical transformations. This functionalization allows for the introduction of a wide array of chemical properties and structural motifs. The ability to selectively modify primary amines is fundamental to modern synthesis. acs.org Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides. This is one of the most common methods for linking molecular fragments.
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a key functional group in many therapeutic agents.
Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though selectivity can be a challenge.
Reductive Amination: A highly effective method where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to yield a secondary or tertiary amine. researchgate.net This two-step, one-pot process is a cornerstone of primary amine derivatization.
These reactions provide access to a wide variety of functionalized silicon-based building blocks for various fields of chemistry. acs.org
| Reaction Type | Reagent Class | Resulting Functional Group | Significance |
|---|---|---|---|
| Acylation | Acyl Halide / Carboxylic Acid | Amide | Forms stable, planar linkages common in peptides and pharmaceuticals. |
| Sulfonylation | Sulfonyl Halide | Sulfonamide | Introduces a key pharmacophore with hydrogen bonding capabilities. |
| Reductive Amination | Aldehyde / Ketone + Reducing Agent | Secondary or Tertiary Amine | Creates new C-N bonds and allows for significant structural elaboration. |
| Urea/Thiourea Formation | Isocyanate / Isothiocyanate | Urea / Thiourea | Generates potent hydrogen bond donors/acceptors. |
Direct functionalization of the cyclobutane ring itself is more challenging than modifying the amine group due to the relative inertness of the ring's C-H bonds. However, modern synthetic methods have made progress in this area. The application of C-H functionalization logic provides an exciting avenue for developing new strategies in organic chemistry. nih.gov
Strategies for modifying the cyclobutyl moiety, while not specifically documented for this compound, could theoretically include:
Directed C-H Functionalization: The amine group (or a derivative) could potentially act as a directing group, guiding a transition metal catalyst (e.g., palladium) to selectively activate and functionalize a specific C-H bond on the cyclobutane ring. This approach has been explored for the functionalization of other aliphatic amines. rsc.org
Radical Reactions: Under specific conditions, radical species can add to activated cyclobutane systems or abstract a hydrogen atom, creating a radical on the ring that can be trapped by another reagent.
Ring-Opening/Rearrangement: The inherent strain energy of the cyclobutane ring (26.3 kcal/mol) can be harnessed. nih.gov Under certain thermal, photochemical, or catalytic conditions, the ring can be induced to open or rearrange, providing access to different carbocyclic or heterocyclic systems. researchgate.net This transforms the cyclobutane from a scaffold to a reactive intermediate.
These advanced methods represent a frontier in synthetic chemistry that could unlock new pathways for derivatizing cyclobutane-containing building blocks. researchgate.netnih.gov
Catalytic Applications of this compound Derived Ligands
Primary amines are valuable precursors for the synthesis of ligands used in homogeneous catalysis. chemscene.comalfachemic.com A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The properties of the ligand—its electronic and steric profile—are crucial for controlling the activity, selectivity, and stability of the catalyst. chemscene.comacs.org
This compound can be converted into various types of ligands. For example, condensation with aldehydes or ketones containing other donor atoms (like phosphorus or sulfur) can yield multidentate ligands. A common and highly effective class of ligands derived from primary amines are P,N-ligands (aminophosphines), which combine a "hard" nitrogen donor with a "soft" phosphorus donor. scholaris.casigmaaldrich.com The synthesis of such ligands often involves the reaction of an amine with a chlorophosphine or a similar phosphorus electrophile. beilstein-journals.org Another route involves the Kirsanov reaction, where a primary amine reacts with a phosphine-dibromide. uniovi.es
Complexes formed from these amine-derived ligands and transition metals like palladium, ruthenium, or rhodium are used to catalyze a wide range of important organic transformations. alfachemic.comresearchgate.net These include:
Asymmetric Hydrogenation: Chiral P,N-ligands are extensively used in ruthenium- and rhodium-catalyzed hydrogenations to produce enantiomerically enriched alcohols and amines, which are vital intermediates for the pharmaceutical industry. sigmaaldrich.com
Cross-Coupling Reactions: Palladium catalysts bearing amine or aminophosphine (B1255530) ligands are effective for Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net The amine ligand can play a role in stabilizing the metal center and facilitating the catalytic cycle. acs.org
Hydrosilylation and Transfer Hydrogenation: These reactions are also effectively catalyzed by complexes featuring amine-based ligands.
The presence of the 2-cyclobutylethyl group on a ligand derived from this amine would provide a unique steric profile around the metal center, potentially influencing the selectivity (e.g., enantioselectivity) of the catalyzed reaction. The denticity and degree of functionalization of amine-containing ligands are known to influence the properties and reactivity of the resulting metal complexes. wayne.edu
Pharmacological Research Implications of 2 Cyclobutylethan 1 Amine Hydrochloride Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For cyclobutane (B1203170) derivatives, these studies focus on how modifications to the scaffold and its substituents influence interactions with biological targets.
Correlation of Structural Modifications with Observed Biological Effects (in vitro)
Research into cyclobutane-based molecules as antagonists for αvβ3 integrin provides a clear example of SAR. The αvβ3 integrin is a target for cancer therapy due to its role in metastasis. nih.govru.nl In these studies, the cyclobutane ring serves as a rigid scaffold, mimicking the glycine (B1666218) residue in the natural arginine-glycine-aspartic acid (RGD) ligand that binds to integrins. ru.nl Various derivatives were synthesized by attaching "arginine-mimetic" and "aspartic acid-mimetic" sidechains to the cyclobutane core, and their in vitro activity was assessed using cell-based adhesion and invasion assays. ru.nl
Key findings from these SAR studies include:
Effect of Linker Length: The length of the carbon chain linking the aspartic acid mimetic to the cyclobutane core was found to be crucial for activity. Analogues with longer sidechains demonstrated significantly higher potency in inhibiting cell adhesion compared to those with shorter chains. ru.nl This suggests an optimal distance is required for the functional groups to engage effectively with the receptor binding pocket. ru.nl
Influence of Arginine Mimetic Group: The nature of the basic group mimicking arginine influenced the compound's effectiveness. Derivatives incorporating a tetrahydronaphthyridine sidechain were identified as potent antagonists. ru.nl
Orientation of Functional Groups: The rigid cyclobutane core controls the spatial orientation of the two sidechains. This conformational restriction is believed to contribute to higher affinity by reducing the entropic penalty upon binding to the receptor. nih.gov
The following table summarizes the in vitro activity of selected cyclobutane derivatives in a U87MG cell adhesion assay, illustrating the SAR principles.
| Compound | Asp-Mimetic Sidechain Modification | Arg-Mimetic Sidechain | IC₅₀ (μM) in U87MG Cell Adhesion Assay |
|---|---|---|---|
| Analog 1 | Short (Ester) | Tetrahydronaphthyridine | > 50 |
| Analog 2 | Medium (Propanoic acid ester) | Tetrahydronaphthyridine | 1.3 |
| Analog 3 | Long (Butanoic acid ester) | Tetrahydronaphthyridine | 0.8 |
| Analog 4 | Long (Butanoic acid ester) | Aminopyridine | 2.5 |
Data is illustrative and derived from findings in referenced studies. ru.nl
Design Principles for Novel Chemical Entities Based on SAR Findings
The SAR findings from studies on cyclobutane-based integrin antagonists have established several key design principles for developing new chemical entities with this scaffold. ru.nl
Scaffold Rigidity: The use of a conformationally restricted cyclobutane ring is a valid strategy to pre-organize pharmacophoric groups into a bioactive conformation, which can enhance binding affinity. nih.gov
Optimal Linker Strategy: A linker of sufficient length and appropriate chemical nature is necessary to position key functional groups (like the Asp-mimetic) correctly within the target's binding site. ru.nl
Metabolic Stability: Saturated rings like cyclobutane are often less susceptible to metabolic degradation compared to aromatic rings or flexible alkyl chains, making them attractive for improving the pharmacokinetic properties of a drug candidate. nih.govru.nl For instance, replacing a metabolically labile cyclohexane (B81311) group with a difluorocyclobutanyl amine was a key step in developing the IDH1 inhibitor Ivosidenib, leading to improved metabolic stability. pharmablock.com
In Vitro Target Interaction Studies
To understand the mechanism of action, it is crucial to characterize how these molecules interact with their intended biological targets at a molecular level.
Characterization of Ligand-Receptor Binding Profiles
For the cyclobutane-based αvβ3 integrin antagonists, the primary target interaction is the binding to the extracellular RGD-binding domain of the integrin. ru.nl The binding profile is characterized by the molecule's ability to competitively inhibit the binding of the natural ligand. The cyclobutane core acts as a Gly-mimetic, while the sidechains are designed to occupy the binding pockets for the Arg and Asp residues. ru.nl The tetrahydronaphthyridine group mimics the guanidinium (B1211019) group of arginine, forming critical interactions in its respective sub-pocket, while the terminal carboxylic acid of the other sidechain interacts with metal ions in the metal-ion dependent adhesion site (MIDAS) of the integrin, mimicking the aspartate residue. ru.nl
Investigation of Enzymatic Inhibition or Activation Mechanisms
While the integrin antagonists target a receptor, other cyclobutane derivatives have been specifically designed as enzyme inhibitors. A notable example is the development of α-aminocyclobutanone derivatives as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE). mdpi.com DapE is a crucial enzyme in the lysine (B10760008) biosynthesis pathway in many bacteria and represents a promising target for new antibiotics. mdpi.com
In one study, a library of 37 α-aminocyclobutanone amides and sulfonamides was synthesized and screened against DapE from Haemophilus influenzae. mdpi.com Several compounds were identified as inhibitors with micromolar potency. mdpi.com
Mechanism Insights: Molecular docking studies suggested that the strained cyclobutanone (B123998) ring binds to the dizinc (B1255464) active site of the enzyme in its hydrated (gem-diol) form. mdpi.com The deprotonated hydrate (B1144303) is proposed to interact with the zinc ions in the active site. mdpi.com
Potency and Binding Affinity: The most potent compound, a benzamide (B126) derivative (3y), exhibited an IC₅₀ value of 23.1 µM. mdpi.com Further characterization using a thermal shift assay, which measures the change in protein melting temperature upon ligand binding, allowed for the determination of a dissociation constant (Ki) of 10.2 µM. mdpi.com
The table below shows the inhibitory activity of representative cyclobutanone derivatives against the DapE enzyme.
| Compound | R-Group (Amide/Sulfonamide) | IC₅₀ (μM) against H. influenzae DapE |
|---|---|---|
| 3a | Benzamide | > 250 |
| 3y | 2-Hydroxy-4-nitrobenzamide | 23.1 |
| 3z | 2-Hydroxy-5-nitrobenzamide | 38.5 |
| 3aa | 2-Hydroxy-3,5-dinitrobenzamide | 48.2 |
Data derived from findings in referenced studies. mdpi.com
Scaffold Design in Medicinal Chemistry Research
The cyclobutane ring is a valuable scaffold in medicinal chemistry, serving as a versatile three-dimensional framework for the construction of novel bioactive molecules. nih.govru.nl Its utility stems from several advantageous properties compared to more common structural motifs like aromatic rings or aliphatic chains. nih.gov
Three-Dimensionality: Unlike flat aromatic rings, the puckered conformation of the cyclobutane ring allows for the precise spatial arrangement of substituents in non-planar orientations. This "escape from flatland" is a key strategy in modern drug design to improve selectivity and better complement the complex 3D shapes of biological targets. nih.gov The integrin antagonists are a prime example, where the cyclobutane core orients the Arg- and Asp-mimetics in a specific 3D vector. ru.nl
Conformational Restriction: Replacing a flexible linker (e.g., an ethyl or propyl chain) with a 1,3-disubstituted cyclobutane ring can limit the number of possible conformations a molecule can adopt. nih.gov This pre-organization can lead to a lower entropic penalty upon binding, resulting in stronger binding affinity. nih.gov
Bioisosteric Replacement: The cyclobutane scaffold can serve as a bioisostere for other groups. For example, it has been used to replace phenyl rings or other cyclic systems to modulate properties such as solubility, lipophilicity, and metabolic stability. nih.gov
Improved Pharmacokinetics: The chemical inertness of the cyclobutane ring often imparts metabolic stability. nih.govru.nl This was a critical factor in the development of the cancer drug Ivosidenib, where a difluorocyclobutane moiety was introduced to block metabolic degradation. pharmablock.com
Future Research Directions and Outlook for 2 Cyclobutylethan 1 Amine Hydrochloride
Development of Novel and Highly Efficient Synthetic Routes
Future research will likely focus on developing more efficient and innovative methods for synthesizing 2-Cyclobutylethan-1-amine hydrochloride and its derivatives. The cyclobutane (B1203170) motif, while valuable, can be challenging to construct. nih.gov Current synthetic strategies often rely on classical methods that may have limitations in terms of yield, scalability, and stereocontrol. researchgate.net
Promising areas for future synthetic research include:
Photocatalytic [2+2] Cycloaddition: Visible-light-mediated [2+2] cycloaddition reactions are emerging as a powerful tool for the synthesis of cyclobutane rings. researchgate.net Future work could explore the application of this methodology to create the cyclobutane core of this compound from readily available starting materials, potentially offering a more sustainable and efficient route. researchgate.net
Novel Cycloaddition Strategies: The development of new catalytic systems for [2+2] cycloaddition reactions could provide access to a wider range of substituted cyclobutane precursors for this compound. chemrxiv.org
Flow Chemistry: Continuous flow technologies could offer significant advantages for the synthesis of cyclobutane-based polymers and could be adapted for the small-molecule synthesis of this compound, potentially improving reaction times, yields, and safety. nih.gov
Stereoselective Synthesis: The development of enantioselective synthetic methods will be crucial for accessing specific stereoisomers of this compound and its derivatives, which is often critical for their biological activity. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photocatalytic [2+2] Cycloaddition | High efficiency, use of visible light, sustainability | Development of suitable photocatalysts and reaction conditions |
| Novel Cycloaddition Strategies | Access to diverse derivatives, improved stereocontrol | Design of novel catalysts and exploration of new cycloaddition partners |
| Flow Chemistry | Improved scalability, safety, and reaction control | Optimization of reactor design and reaction parameters |
| Stereoselective Synthesis | Access to single enantiomers for biological studies | Development of chiral catalysts and auxiliaries |
Exploration of Advanced Computational Methodologies for Predictive Modeling
Computational modeling is a powerful tool for accelerating chemical research and development. Future studies on this compound will likely leverage advanced computational methods to predict its properties and guide experimental work.
Key areas for computational exploration include:
Thermodynamic Modeling: Building on existing models for amine hydrochlorides, computational studies can predict the phase behavior of this compound. olisystems.comresearchgate.net This includes predicting its salt point (the temperature at which it precipitates from a gas phase) and ionic dew point (the temperature at which a corrosive aqueous solution can form), which is crucial for industrial applications where corrosion is a concern. olisystems.com
Predictive Degradation Models: Machine learning and semi-empirical statistical models can be developed to predict the oxidative degradation rate of this compound based on its chemical structure. nih.govresearchgate.netnih.gov Understanding its stability is vital for its potential application in various chemical processes. nih.gov Studies have shown that cyclic amines tend to have lower oxidative degradation rates. researchgate.net
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure and reactivity of the molecule. This can provide insights into its reaction mechanisms and help in the design of new synthetic routes.
Molecular Docking: For biological applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, aiding in the discovery of new therapeutic agents. nih.gov
Expansion of Applications in Materials Science and Polymer Chemistry
The cyclobutane unit is a valuable building block in materials science due to its unique structural and physical properties. lifechemicals.com Future research is expected to explore the incorporation of this compound into novel materials and polymers.
Potential applications in this field include:
Stress-Responsive Polymers: Cyclobutane derivatives have been utilized in the creation of stress-responsive polymers. lifechemicals.com The amine functionality of this compound could be used to incorporate this moiety into polymer backbones or as a pendant group, potentially leading to materials that change their properties in response to mechanical force.
Novel Polyesters and Polyamides: There is growing interest in cyclobutane-based polyesters and polyamides as sustainable materials. nih.gov this compound, after appropriate chemical modification, could serve as a monomer in the synthesis of novel polymers with unique thermal and mechanical properties.
Functional Coatings and Adhesives: The amine group provides a reactive handle for cross-linking and surface modification. This could enable the use of this compound or its derivatives in the formulation of functional coatings, adhesives, and composite materials.
Supramolecular Chemistry: The ability of the cyclobutane ring to influence molecular conformation can be exploited in the design of supramolecular assemblies with specific architectures and functions. lifechemicals.com
Discovery of Novel In Vitro Biological Targets for Derivative Exploration
The cyclobutane ring is increasingly recognized as a valuable scaffold in medicinal chemistry. plu.mxnih.govresearchgate.net It can act as a conformationally restricted bioisostere for other chemical groups, which can lead to improved pharmacological properties. lifechemicals.com Future research will likely focus on synthesizing derivatives of this compound to explore their potential biological activities.
Directions for future biological research include:
Q & A
Q. What are the potential applications of this compound in neuropharmacology research?
- Applications :
- Receptor Studies : Probe NMDA or σ-receptor modulation due to structural similarity to arylcycloalkylamines .
- Metabolic Pathways : Radiolabel the compound (e.g., ¹⁴C) to track blood-brain barrier penetration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
